2-Amino-3-(6-chloropyridin-3-yl)propanamide
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Overview
Description
2-Amino-3-(6-chloropyridin-3-yl)propanamide is an organic compound that features a pyridine ring substituted with a chlorine atom and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(6-chloropyridin-3-yl)propanamide typically involves the reaction of 6-chloropyridine-3-carboxylic acid with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(6-chloropyridin-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
2-Amino-3-(6-chloropyridin-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-3-(6-chloropyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1H-indol-3-yl)propanamide: Similar in structure but contains an indole ring instead of a pyridine ring.
2-chloro-N-(6-cyanopyridin-3-yl)propanamide: Contains a cyano group instead of an amino group.
Uniqueness
2-Amino-3-(6-chloropyridin-3-yl)propanamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H10ClN3O |
---|---|
Molecular Weight |
199.64 g/mol |
IUPAC Name |
2-amino-3-(6-chloropyridin-3-yl)propanamide |
InChI |
InChI=1S/C8H10ClN3O/c9-7-2-1-5(4-12-7)3-6(10)8(11)13/h1-2,4,6H,3,10H2,(H2,11,13) |
InChI Key |
YEWFNKIHWRTGMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CC(C(=O)N)N)Cl |
Origin of Product |
United States |
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